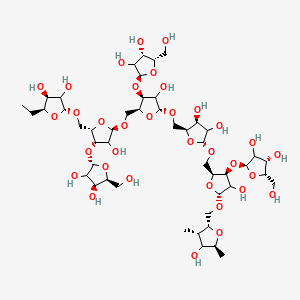
Osmium190
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osmium-190 is a naturally occurring isotope of the element osmium, which belongs to the platinum group metals. Osmium is known for its high density, hardness, and resistance to corrosion. Osmium-190, with an atomic number of 76 and a mass number of 190, is one of the stable isotopes of osmium. It is a bluish-white, lustrous metal that is extremely rare and has unique properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Osmium-190 can be isolated from its natural sources, primarily from ores containing platinum group metals. The extraction process involves several steps, including crushing the ore, flotation, and smelting. The osmium is then separated from other metals using chemical methods such as precipitation and solvent extraction .
Industrial Production Methods
In industrial settings, osmium is often obtained as a by-product of nickel and copper mining. The ore is processed to extract platinum group metals, and osmium is separated from the mixture through a series of chemical reactions. One common method involves dissolving the ore in aqua regia, a mixture of hydrochloric and nitric acids, to form osmium tetroxide (OsO₄), which is then reduced to obtain pure osmium .
Chemical Reactions Analysis
Types of Reactions
Osmium-190 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is the formation of osmium tetroxide (OsO₄) when osmium reacts with oxygen. This compound is highly toxic and volatile .
Common Reagents and Conditions
Oxidation: Osmium reacts with oxygen at elevated temperatures to form osmium tetroxide (OsO₄).
Reduction: Osmium tetroxide can be reduced to osmium dioxide (OsO₂) using reducing agents such as hydrogen or carbon monoxide.
Substitution: Osmium can form various organometallic compounds through substitution reactions with organic ligands.
Major Products Formed
Osmium Tetroxide (OsO₄): Formed by the oxidation of osmium.
Osmium Dioxide (OsO₂): Formed by the reduction of osmium tetroxide.
Organometallic Compounds: Formed through substitution reactions with organic ligands.
Scientific Research Applications
Chemistry
Osmium-190 is used in various chemical research applications due to its unique properties. It is used as a catalyst in organic synthesis, particularly in the oxidation of alkenes to form diols. Osmium tetroxide is a valuable reagent in these reactions .
Biology and Medicine
In biological research, osmium tetroxide is used as a staining agent in electron microscopy. It provides high contrast images by binding to lipids and proteins, allowing for detailed visualization of cellular structures .
Industry
Osmium-190 is used in the aerospace and defense industries due to its high density and strength. It is used in the production of armor-piercing projectiles and components of aircraft and spacecraft. Osmium sputtering targets are also used in the deposition of thin films for electronic components and sensors .
Mechanism of Action
The mechanism of action of osmium-based compounds, such as osmium tetroxide, involves the formation of reactive oxygen species that can oxidize various substrates. In biological systems, osmium tetroxide binds to lipids and proteins, causing cross-linking and stabilization of cellular structures. This property is particularly useful in electron microscopy for preserving cellular morphology .
Comparison with Similar Compounds
Osmium-190 is often compared with other platinum group metals such as ruthenium, rhodium, and iridium. While these metals share similar chemical properties, osmium is unique due to its higher density and hardness. Ruthenium and osmium are the only elements known to have an oxidation state of +8, making them highly reactive in certain chemical reactions .
Similar Compounds
- Ruthenium (Ru)
- Rhodium (Rh)
- Iridium (Ir)
- Platinum (Pt)
Osmium-190 stands out due to its specific applications in high-density materials and its use in electron microscopy, which are not as prevalent with the other platinum group metals .
Properties
CAS No. |
14274-79-4 |
|---|---|
Molecular Formula |
F5Ru |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



